7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromobenzyl group, a methoxypropylamino group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the bromobenzyl and methoxypropylamino intermediates. These intermediates are then coupled with the purine core under specific reaction conditions. Common reagents used in these reactions include brominating agents, amines, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.
Medicine
In medicinal chemistry, 7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and methoxypropylamino groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromobenzyl)methylnitrosamine
- 3-Bromo-2-(3’-bromobenzyloxy)phenylboro
Uniqueness
Compared to similar compounds, 7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both bromobenzyl and methoxypropylamino groups provides a versatile platform for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C18H22BrN5O3 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
7-[(2-bromophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22BrN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-7-4-5-8-13(12)19)17(21-15)20-9-6-10-27-3/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) |
InChI Key |
WFVPYTAEXMIIEF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=CC=C3Br |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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